molecular formula C11H12BrNO3 B13913507 4-Bromo-3-(dimethoxymethyl)indolin-2-one

4-Bromo-3-(dimethoxymethyl)indolin-2-one

Cat. No.: B13913507
M. Wt: 286.12 g/mol
InChI Key: HDUPLIYXVPWROZ-UHFFFAOYSA-N
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Description

4-Bromo-3-(dimethoxymethyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with the molecular formula C10H10BrNO3 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(dimethoxymethyl)-1,3-dihydro-2H-indol-2-one typically involves the bromination of an indole derivative followed by the introduction of the dimethoxymethyl group. One common method includes:

    Bromination: The starting material, 1,3-dihydro-2H-indol-2-one, is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 4-position.

    Dimethoxymethylation: The brominated intermediate is then reacted with dimethoxymethane in the presence of an acid catalyst to introduce the dimethoxymethyl group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(dimethoxymethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

4-Bromo-3-(dimethoxymethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound is useful in synthetic organic chemistry for the development of new reactions and methodologies.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(dimethoxymethyl)-1,3-dihydro-2H-indol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(dimethoxymethyl)phenol: Similar in structure but lacks the indole core.

    4-Bromo-3,5-dimethoxybenzoic acid: Contains a bromine and dimethoxy groups but has a benzoic acid core instead of an indole.

Uniqueness

4-Bromo-3-(dimethoxymethyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole core, which imparts distinct chemical and biological properties. The presence of both bromine and dimethoxymethyl groups allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

4-bromo-3-(dimethoxymethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H12BrNO3/c1-15-11(16-2)9-8-6(12)4-3-5-7(8)13-10(9)14/h3-5,9,11H,1-2H3,(H,13,14)

InChI Key

HDUPLIYXVPWROZ-UHFFFAOYSA-N

Canonical SMILES

COC(C1C2=C(C=CC=C2Br)NC1=O)OC

Origin of Product

United States

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